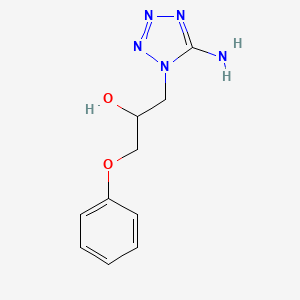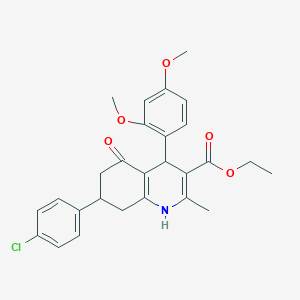
1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It may also work by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve the function of the immune system. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol in lab experiments is its high solubility in water and other polar solvents. This makes it easy to work with in the lab. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol. One area of research is the development of new drugs for the treatment of inflammatory diseases and cancer. Another area of research is the study of the mechanism of action of this compound in order to better understand its effects on the body. Additionally, there is a need for further research into the synthesis and purification of this compound in order to improve its use in lab experiments.
Synthesemethoden
The synthesis of 1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol involves the reaction of 5-aminotetrazole with 3-phenoxy-2-propanol in the presence of a base. The reaction yields a white crystalline solid that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
1-(5-amino-1H-tetrazol-1-yl)-3-phenoxy-2-propanol has been used extensively in scientific research. It has been shown to have anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been used in the development of new drugs for the treatment of cancer.
Eigenschaften
IUPAC Name |
1-(5-aminotetrazol-1-yl)-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-10-12-13-14-15(10)6-8(16)7-17-9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRRDHVIPYTCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CN2C(=NN=N2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4977675.png)
![N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)
![N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4977686.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)

![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![methyl 2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4977705.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4977719.png)
![(1R*,5S*)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4977766.png)